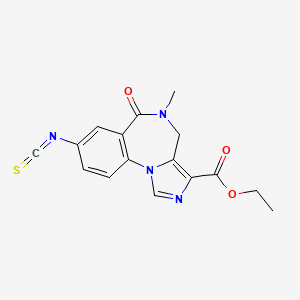
1-Tetratriacontanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetratriacontanol-d4, also known as Geddyl Alcohol-d4, is a chemical compound with the molecular formula C34D4H66O and a molecular weight of 498.94 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Tetratriacontanol-d4 consists of 34 carbon atoms, 66 hydrogen atoms, and 1 oxygen atom . The exact structure is consistent with its molecular formula .
Physical And Chemical Properties Analysis
1-Tetratriacontanol-d4 is a solid at room temperature, with a melting point between 90-93°C . It has a slight solubility in chloroform when heated .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-Tetratriacontanol-d4 involves the conversion of a suitable starting material through a series of chemical reactions to obtain the final product. The synthesis pathway should be designed in such a way that it is efficient, cost-effective, and yields a high purity product.", "Starting Materials": [ "Tetratriacontanol", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)", "Palladium on carbon (Pd/C)", "Hydrogen gas (H2)", "Chloroform (CHCl3)", "Methanol (CH3OH)", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)" ], "Reaction": [ "Step 1: Synthesis of Tetratriacontanol-d4", "a. Dissolve Tetratriacontanol in D2O", "b. Add NaBH4 and stir for several hours", "c. Purify the product by column chromatography", "Step 2: Deuterium Exchange", "a. Bubble D2 gas through the Tetratriacontanol-d4 solution", "b. Allow the reaction to proceed for several hours", "Step 3: Reduction of Carbonyl Group", "a. Dissolve Tetratriacontanone-d4 in CHCl3", "b. Add NaBH4 and stir for several hours", "Step 4: Hydrogenation of Double Bond", "a. Dissolve Tetratriacontene-d4 in CHCl3", "b. Add Pd/C and H2 gas and stir for several hours", "Step 5: Esterification", "a. Dissolve Tetratriacontanol-d4 in CHCl3", "b. Add methanol and NaOH", "c. Add H2SO4 and stir for several hours", "d. Purify the product by column chromatography" ] } | |
Número CAS |
1346602-70-7 |
Nombre del producto |
1-Tetratriacontanol-d4 |
Fórmula molecular |
C34H70O |
Peso molecular |
498.957 |
Nombre IUPAC |
3,3,4,4-tetradeuteriotetratriacontan-1-ol |
InChI |
InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3/i31D2,32D2 |
Clave InChI |
OULAJFUGPPVRBK-BYLFMYFLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Sinónimos |
Geddyl Alcohol-d4; Sapiol-d4; Tetratriacontyl Alcohol-d4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)



![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584445.png)

![4-Hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one](/img/structure/B584450.png)

